Application Summary: 8-Nonen-1-ol is used in the analysis of volatile compounds in Rhododendron flowers .
Methods of Application: The volatile compounds in flowers of Rhododendron delavayi, R. agastum, R. annae, and R. irroratum were analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC) coupled with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) .
Results or Outcomes: In total, 129 volatile compounds were detected and quantified. Among them, hexanal, limonene, benzeneacetaldehyde, 2-nonen-1-ol, phenylethyl alcohol, citronellal, isopulegol, 3,5-dimethoxytoluene, and pyridine are the main compounds with different content levels in all flower samples .
Application Summary: 8-Nonen-1-ol is found in the analysis of volatile compounds in Grewia tenax, a plant used in traditional medicine .
Methods of Application: The volatile compounds in Grewia tenax were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) .
Results or Outcomes: GC-MS findings indicate that G. tenax is rich in alcohol (6,6-dideutero-nonen-1-ol-3) as the main constituent (20.98%), while 3-Deoxy-d-mannoic lactone (15.36%) was detected as the second major constituents .
8-Nonen-1-ol is an organic compound with the molecular formula C₉H₁₈O, characterized as a medium-chain primary alcohol. It features a nonane backbone with a hydroxyl group (-OH) located at the first carbon and a double bond between the eighth and ninth carbons, making it an unsaturated alcohol. This compound is also known by its IUPAC name and other synonyms, such as (Z)-8-Nonen-1-ol and 8-Octen-1-ol .
Currently available scientific research does not focus on a specific mechanism of action for 8-Nonen-1-ol.
These reactions are crucial for its utility in organic synthesis and industrial applications.
Research indicates that 8-Nonen-1-ol exhibits significant biological activities. It has been identified as a component of termite pheromones, suggesting a role in chemical communication among these insects . Additionally, studies have shown that it possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide.
Several methods exist for synthesizing 8-Nonen-1-ol:
These methods highlight its accessibility in laboratory settings and industrial production.
8-Nonen-1-ol has various applications across different fields:
Its versatility makes it valuable in both commercial and scientific contexts.
Studies have explored the interactions of 8-Nonen-1-ol with biological systems. Its role as a pheromone indicates specific interactions with receptors in termites, influencing their social behaviors. Furthermore, its antimicrobial properties suggest potential interactions with microbial membranes, leading to cell lysis or inhibition of growth .
When comparing 8-Nonen-1-ol with similar compounds, several notable substances include:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
3-Nonen-1-ol | C₉H₁₈O | Has a double bond between the third and fourth carbons; used in flavoring. |
trans-2-Nonen-1-ol | C₉H₁₈O | Features a double bond at the second position; known for its aroma properties. |
1-Octanol | C₈H₁₈O | A saturated alcohol; used as a solvent and in flavoring. |
Uniqueness of 8-Nonen-1-ol:
While all these compounds share similar structural features, 8-Nonen-1-ol's specific positioning of the hydroxyl group and double bond contributes to its unique biological activities and applications in pheromone research, setting it apart from its analogs.
Hydroboration-oxidation represents one of the most effective and widely employed methods for synthesizing 8-Nonen-1-ol. This two-step process involves the addition of borane to a terminal alkene followed by oxidation, resulting in anti-Markovnikov alcohol formation. The reaction was first reported by Herbert C. Brown in the late 1950s, work that was later recognized with the Nobel Prize in Chemistry in 1979.
The mechanism of hydroboration proceeds through a concerted reaction where the vacant 2p orbital of the boron electrophile pairs with the electron pair of the π bond of the nucleophilic alkene. The key advantage of this approach is the highly regioselective nature of the addition, where boron preferentially attaches to the less substituted carbon.
For 8-Nonen-1-ol synthesis, the reaction typically follows this pathway:
The reaction can be represented as:
C₉H₁₈ (1-nonene) + BH₃·THF → [Organoborane intermediate] → C₉H₁₈O (8-Nonen-1-ol)
This method is particularly valuable because it maintains stereochemical integrity throughout the reaction sequence, providing syn addition (on the same face of the alkene). The hydroboration step is stereoselective, and the subsequent oxidation replaces the boron with hydroxyl while maintaining the same geometric position.
Various borane reagents can be employed for this synthesis, including:
The oxidation step typically employs hydrogen peroxide (H₂O₂) under basic conditions. The mechanism involves nucleophilic attack by the peroxide anion on boron, followed by migration of the carbon-boron bond electrons to form a carbon-oxygen bond, with retention of stereochemistry.
Catalytic hydrogenation represents another important route for industrial-scale production of 8-Nonen-1-ol, particularly through the reduction of carboxylic acid esters. This approach offers advantages in terms of atom economy and scalability for commercial applications.
Various catalytic systems have been developed for the hydrogenation of esters to alcohols. Notably, ruthenium-based catalysts have shown exceptional activity. For example, when applied to (E)-methyl non-3-enoate, certain ruthenium complexes yield a product mixture of trans-3-nonen-1-ol and 1-nonanol in a ratio of 73:27.
Table 1: Selected Catalysts for Hydrogenation of Esters to Alcohols
Catalyst Type | Operating Conditions | Yield | Selectivity |
---|---|---|---|
Ru-pincer complexes | 50 bar H₂, 110°C | >95% | High |
CNN-based Ru complexes | 5.3 bar H₂, 105°C | ≥92% | High |
Noyori-type catalysts | 50 bar H₂, 100°C | 96-99% | Excellent |
Os-based catalysts | Moderate pressure | Moderate | Moderate |
Key advantages of catalytic hydrogenation include:
For industrial applications, the selection of catalyst and reaction conditions must be optimized to maximize the yield of 8-Nonen-1-ol while minimizing side reactions that could affect the terminal double bond.
Biocatalytic approaches offer environmentally friendly alternatives for synthesizing 8-Nonen-1-ol, with lipase-mediated processes showing particular promise. Lipases can catalyze both esterification and hydrolysis reactions, providing potential routes to unsaturated alcohols.
Research has demonstrated that various lipase preparations exhibit specificity toward olefinic alcohols, including structural analogs of 8-Nonen-1-ol. For instance, studies with cis-3-nonen-1-ol have shown that lipases from Candida rugosa (Lipase AY-30), Rhizomucor miehei (Lipolase 100T), and porcine pancreatic lipase (PPL) display varying degrees of discrimination during esterification with pentanoic or stearic acid.
The esterification of medium- and long-chain olefinic alcohols proceeds with high efficiency using certain lipases, though the position and configuration of the double bond can significantly affect enzyme specificity. Generally, medium- and long-chain olefinic alcohols can be efficiently esterified with long-chain fatty acids, with yields approaching 78-97%.
The preparation of 8-Nonen-1-ol via lipase-mediated hydrolysis of corresponding esters represents a reverse reaction pathway. This approach offers advantages in terms of regioselectivity and mild reaction conditions, although reaction rates may be slower than chemical methods.
Factors affecting lipase-mediated synthesis include:
The synthesis of 8-Nonen-1-ol presents specific regioselectivity challenges due to the presence of both a terminal hydroxyl group and a terminal double bond. Maintaining the integrity of these functional groups during synthesis requires careful selection of reaction conditions and reagents.
In hydroboration-oxidation, the anti-Markovnikov orientation is favored, leading to preferential hydroxylation at the terminal carbon. This contrasts with acid-catalyzed hydration or oxymercuration-reduction processes, which typically follow Markovnikov's rule. The stereoselectivity of hydroboration (syn addition) offers additional control over the stereochemistry of the final product.
For catalytic hydrogenation approaches, the challenge lies in selectively reducing ester groups without affecting the terminal double bond. This requires careful tuning of catalyst selectivity and reaction conditions. As noted in research on (E)-methyl non-3-enoate hydrogenation, maintaining alkene integrity during reduction can be challenging, often resulting in mixtures of unsaturated and saturated alcohols.
Biocatalytic methods present their own regioselectivity challenges, particularly in controlling enzyme specificity toward certain functional groups. The presence of a double bond can significantly influence lipase activity and selectivity, with position and configuration playing crucial roles.
Strategic approaches to address regioselectivity challenges include:
Irritant